molecular formula C10H13N3O B12071725 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine

Cat. No.: B12071725
M. Wt: 191.23 g/mol
InChI Key: VVYGFWCMMFRKQA-UHFFFAOYSA-N
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Description

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azetidine ring, a pyridine ring, and a carbonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine typically involves the reaction of azetidine-1-carbonyl chloride with N-methylpyridin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

azetidin-1-yl-[4-(methylamino)pyridin-2-yl]methanone

InChI

InChI=1S/C10H13N3O/c1-11-8-3-4-12-9(7-8)10(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3,(H,11,12)

InChI Key

VVYGFWCMMFRKQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)N2CCC2

Origin of Product

United States

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